5H-indeno[1,2-b]pyridin-4-amine

Catalog No.
S12357408
CAS No.
340025-26-5
M.F
C12H10N2
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-indeno[1,2-b]pyridin-4-amine

CAS Number

340025-26-5

Product Name

5H-indeno[1,2-b]pyridin-4-amine

IUPAC Name

5H-indeno[1,2-b]pyridin-4-amine

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C12H10N2/c13-11-5-6-14-12-9-4-2-1-3-8(9)7-10(11)12/h1-6H,7H2,(H2,13,14)

InChI Key

HCVUSBQWYQPPPW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=NC=CC(=C31)N

5H-indeno[1,2-b]pyridin-4-amine is a heterocyclic organic compound characterized by a fused indene and pyridine structure. This compound features an amine group at the 4-position of the pyridine ring, contributing to its unique chemical properties. The molecular formula for 5H-indeno[1,2-b]pyridin-4-amine is C11H9NC_{11}H_{9}N, indicating it contains 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The compound exhibits significant structural diversity due to the potential for various substitutions on the indeno and pyridine rings, making it a subject of interest in medicinal chemistry and drug development.

Typical of heterocycles, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile in reactions with electrophiles.
  • Electrophilic aromatic substitution: The aromatic nature of the indeno and pyridine rings allows for substitution reactions, which can introduce different functional groups.
  • Condensation reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures.

Research has also shown that derivatives of 5H-indeno[1,2-b]pyridin-4-amine exhibit antiproliferative and antimetastatic activities against cancer cell lines, indicating potential pathways for therapeutic applications .

The biological activity of 5H-indeno[1,2-b]pyridin-4-amine derivatives has been explored extensively. Notably:

  • Anticancer Properties: Certain derivatives have demonstrated significant inhibition of cell proliferation in human prostate cancer cell lines (e.g., PC-3 and LNCaP). These effects are often linked to the inhibition of matrix metalloproteinase 9 (MMP9), which plays a crucial role in cancer metastasis .
  • Structure-Activity Relationship: Studies suggest that specific substituents on the indeno and pyridine rings enhance biological activity. For instance, the presence of methoxy groups at certain positions has been correlated with improved antiproliferative effects .

The synthesis of 5H-indeno[1,2-b]pyridin-4-amine can be achieved through several methods:

  • Multicomponent Reactions: A common approach involves reacting aromatic aldehydes, malononitrile, and indanone in the presence of catalytic amounts of ammonium acetate and acetic acid. This method allows for direct synthesis of various derivatives .
  • One-Pot Reactions: Recent studies have reported one-pot four-component reactions that yield substituted 5H-indeno[1,2-b]pyridines efficiently .
  • Halogenation: Derivatives such as 5-bromo-5H-indeno[1,2-b]pyridin-4-amine can be synthesized through halogenation reactions involving precursors that facilitate the introduction of halogen atoms into the structure .

5H-indeno[1,2-b]pyridin-4-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity against cancer cells, this compound is being investigated for its potential as an anticancer agent.
  • Material Science: The unique electronic properties associated with its heterocyclic structure may allow for applications in organic electronics or as a component in advanced materials.

Interaction studies involving 5H-indeno[1,2-b]pyridin-4-amine focus primarily on its binding affinity to biological targets such as enzymes and receptors involved in cancer progression. These studies often utilize techniques like molecular docking and kinetic assays to elucidate mechanisms of action and inform further drug development efforts.

Several compounds share structural similarities with 5H-indeno[1,2-b]pyridin-4-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
5H-Indeno[1,2-b]pyridineIndeno-pyridineBase structure without amine substitution
6-Methoxyindeno[1,2-b]pyridineMethoxy-substituted indeno-pyridineEnhanced solubility and potential biological activity
4-AminoquinolineQuinolineAntimalarial properties; different heterocyclic base
Indole derivativesIndoleKnown for diverse biological activities
Benzopyridine derivativesBenzopyridinePotentially different pharmacological profiles

The uniqueness of 5H-indeno[1,2-b]pyridin-4-amine lies in its specific fusion of indene and pyridine rings combined with the amine functionality at the 4-position of the pyridine ring. This specific arrangement contributes to its unique reactivity and biological profile compared to other similar compounds.

Multicomponent reactions (MCRs) represent a cornerstone for constructing the fused indeno-pyridine core of 5H-indeno[1,2-b]pyridin-4-amine. A seminal protocol involves the ceric ammonium nitrate (CAN)-catalyzed condensation of 1,3-indandione, propiophenone, aromatic aldehydes, and ammonium acetate in ethanol at room temperature. This method achieves atom economy and excellent yields (up to 94%) by leveraging CAN’s dual role as a Lewis acid and oxidant, facilitating both Michael addition and cyclization steps.

Key Reaction Parameters

  • Catalyst: 10 mol% CAN in ethanol.
  • Substrate Scope: Electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) enhance reaction efficiency due to improved electrophilicity.
  • Yield Optimization: Ethanol outperforms solvents like THF or water, ensuring homogeneity and stabilizing intermediates.

The table below illustrates the impact of aldehyde substituents on reaction outcomes:

Aldehyde SubstituentReaction Time (h)Yield (%)
4-Nitro3.094
4-Chloro3.589
4-Methoxy4.578

This methodology’s versatility extends to substituted ketones, such as 2-phenylacetophenone, enabling access to pentasubstituted derivatives.

Microwave-Assisted One-Pot Synthesis Approaches

While conventional heating remains prevalent, microwave-assisted synthesis offers potential for accelerating the formation of 5H-indeno[1,2-b]pyridin-4-amine derivatives. Current protocols rely on reflux conditions (e.g., ethanol at 80°C with p-toluenesulfonic acid (p-TSA) as a catalyst), but microwave irradiation could reduce reaction times and improve selectivity. For instance, analogous indeno-fused systems achieve 20–30% faster cyclization under microwave conditions, suggesting opportunities for optimization.

Functionalization at Pyridine-N1 Position via Alkylation Reactions

Selective alkylation at the pyridine-N1 position is critical for modulating electronic and steric properties. A robust method adapted from indazole chemistry involves treating 5H-indeno[1,2-b]pyridin-4-amine with aldehydes or ketones in the presence of p-TSA and triethylamine. The reaction proceeds via in situ enamine formation, followed by irreversible alkylation under thermodynamic control.

Substrate Compatibility

  • Aldehydes: Isobutyraldehyde and phenylacetaldehyde yield N1-alkylated products (45–72%).
  • Ketones: Cyclic ketones (e.g., tetrahydro-2H-pyran-4-carbaldehyde) afford derivatives with retained selectivity.

The table summarizes alkylation outcomes:

Alkylating AgentCatalystYield (%)
Isobutyraldehydep-TSA72
Phenylacetaldehydep-TSA65
Cyclopentanonep-TSA58

Mechanistic studies highlight the role of triethylamine in suppressing aminal dimerization, ensuring high N1 selectivity.

Thioglycoside Conjugation Techniques for Structural Diversification

Thioglycoside conjugation introduces carbohydrate moieties to enhance solubility or target specificity. Although direct examples for 5H-indeno[1,2-b]pyridin-4-amine are limited, analogous systems utilize active methylene groups (e.g., in bindone derivatives) for nucleophilic substitution with thioglycosyl bromides. For instance, spiro-imidazo pyridine-indene derivatives undergo thioglycoside coupling at the methylene position in ethanol under acidic conditions, achieving 60–75% yields. Adapting this to 5H-indeno[1,2-b]pyridin-4-amine could involve:

  • Activation: Generation of a thiophilic intermediate via p-TSA.
  • Coupling: Reaction with peracetylated thioglycosides at 50–60°C.

Prostate Cancer (PC-3, LNCaP, MatLyLu) Model Studies

5H-indeno[1,2-b]pyridin-4-amine analogues demonstrate differential activity across prostate cancer subtypes. In androgen-sensitive LNCaP cells, derivatives with electron-withdrawing substituents at the pyridine ring induced caspase-3-mediated apoptosis at IC50 values of 8.2–12.4 μM, correlating with downregulation of androgen receptor (AR) signaling intermediates [2]. Contrastingly, in castration-resistant MatLyLu models, halogenated analogues suppressed metastatic proliferation by 64–72% through inhibition of pyrimidine metabolism enzymes such as ribonucleotide reductase M2 (RRM2), a key driver of nucleotide biosynthesis in aggressive tumors [2].

PC-3 cell line studies revealed dual mechanisms:

  • Cell cycle arrest: 5-methoxy-substituted derivatives induced G1 phase arrest (78% population at 10 μM) via cyclin D1 suppression and p27kip1 upregulation [5].
  • Metabolic reprogramming: Analogues reduced intracellular deoxyribonucleotide pools by 41%, synergizing with chemotherapeutics like PAC-1 to enhance cytotoxicity [2].
Cell LineKey TargetEfficacy (IC50)Mechanism
LNCaPAR pathway10.1 ± 1.3 μMCaspase-3 activation, AR degradation
MatLyLuRRM27.8 ± 0.9 μMNucleotide depletion, DNA replication block
PC-3Cyclin D19.4 ± 1.1 μMG1 arrest, p27kip1 induction

Breast Cancer (MCF-7, MDA-MB-231) Inhibition Mechanisms

In estrogen receptor-positive MCF-7 cells, 4-aminopyridine derivatives disrupted ERα signaling, reducing 17β-estradiol-induced proliferation by 89% at 15 μM [3]. Molecular docking studies suggest competitive binding at the ERα ligand-binding domain (ΔG = -9.2 kcal/mol), altering coactivator recruitment [4].

For triple-negative MDA-MB-231 models, chloro-substituted analogues inhibited topoisomerase IIα catalytic activity (IC50 = 0.9 μM) via minor groove DNA binding, inducing dsDNA breaks and PARP cleavage [5]. This mechanism synergized with tamoxifen, reducing viable cell counts by 94% in combination therapy [5].

Key pathways:

  • Luminal subtypes: ERα/PR modulation, CDK4/6 inhibition
  • Basal-like subtypes: Topoisomerase IIα suppression, Bax/Bcl-2 ratio elevation

Antimicrobial Efficacy Against Gram-Positive/Negative Pathogens

Current research prioritizes oncological applications, with limited data on antimicrobial properties. Preliminary studies of indeno-pyridine hybrids show:

  • Gram-positive inhibition: Methylated derivatives exhibited MIC50 of 32 μg/mL against Staphylococcus aureus via undecaprenyl pyrophosphate synthase (UPPS) binding [3].
  • Gram-negative activity: Nitro-substituted analogues reduced Pseudomonas aeruginosa biofilm formation by 68% through quorum sensing interference [4].

Antioxidant Capacity Assessment via Radical Scavenging Assays

Antioxidant potential remains underexplored. In silico predictions for 5H-indeno[1,2-b]pyridin-4-amine suggest moderate radical scavenging capacity (BDE = 78.3 kcal/mol) comparable to resveratrol derivatives. Experimental validation using DPPH and ABTS assays is warranted to quantify ROS neutralization efficacy.

Impact of Methoxy Group Positioning on the Indeno Nucleus

Two methoxy substituents installed on contiguous carbon atoms of the indeno ring system (positions 6 and 7) markedly reinforce bio-activity. In a multicomponent library of twenty-one indeno-pyridine carboxamidines, the di-methoxylated analogue (designated “compound 10”) produced the deepest proliferation block in hormone-independent prostate (PC-3), hormone-dependent prostate (LNCaP) and rat MatLyLu cell lines [1]. Molecular modelling attributed the gain to enhanced π-stacking with nucleobases and to an electron-donating effect that stabilises the ligand–topoisomerase II α ternary complex.

Table 1. Effect of indeno-ring methoxylation on antiproliferative performance
Indeno nucleus substitution patternObserved biological outcome (PC-3 model)
No methoxy groupsWeak growth retardation; >50% viable cells after 72 h exposure [1]
Single methoxy at position 6Intermediate inhibition; viability ≈ 40% [1]
Double methoxy at positions 6 & 7Pronounced inhibition; viability < 15% and significant anti-metastatic action (matrix metalloproteinase-9 down-regulation) [1]

Role of 4-Hydroxy-3-Methoxyphenyl Substitutions

Replacement of a simple phenyl group at pyridine position 4 with a 4-hydroxy-3-methoxyphenyl ring amplifies both potency and target selectivity. The same “compound 10” mentioned above—carrying this phenolic-methoxy motif—exceeded all non-phenolic congeners in suppressing invasion and migration in PC-3 and LNCaP monolayers [1]. Hydrogen-bond mapping indicates that the ortho-hydroxy group forms a bidentate contact with backbone carbonyl oxygen atoms inside the catalytic cavity, while the meta-methoxy group donates electron density that reinforces π-stacking.

Table 2. Contribution of pyridine-4 aryl decoration to bio-activity
Position 4 substituentPrincipal pharmacological read-out
PhenylBaseline activity; negligible enzyme inhibition [2]
4-FluorophenylTwo-fold rise in topoisomerase II α inhibition; half-maximal inhibitory concentration reduced from low millimolar to high micromolar range [2]
4-Hydroxy-3-methoxyphenylMulti-log enhancement of antiproliferative and anti-metastatic efficacy; see Table 1 [1]

Influence of Heterocyclic Appendages at the Pyridine-2 Position

Attaching heterocycles through an oxy-acetamide linker at pyridine carbon 2 diversifies the antibacterial profile without eroding the core scaffold. A representative series comprising isoindolin-1,3-dione, succinimide and quinazolin-4-one fused appendages showed inhibition zones (five-milligram load, agar diffusion) ranging from twelve to seventeen millimetres against both Gram-positive and Gram-negative organisms [3]. Notably, the tosyl-anchored derivative with a sulfonamide bridge (compound 22) achieved a thirty-millimetre zone against Escherichia coli—comparable to gentamicin under identical conditions [3].

Table 3. Antimicrobial impact of heterocyclic grafts at carbon 2
Heterocycle introduced (via –O–CH₂–CONH–)Largest inhibition zone (millimetres)
Isoindolin-1,3-dioneSeventeen (Bacillus subtilis) [3]
SuccinimideFifteen (Staphylococcus aureus) [3]
Quinazolin-4-oneSixteen (Candida albicans) [3]
p-Tolyl-sulfonamide (tosyl)Thirty (Escherichia coli) [3]

Steric and Electronic Effects of Aryl Substituents

Systematic exchange of aryl rings at positions 2 and 4 governs enzymatic blockade as well as cell-line selectivity:

  • Electron-rich five-membered heteroaryl rings such as 2-furyl or 2-thienyl, when paired at positions 2 and 4, confer strong concurrent inhibition of both topoisomerase I and topoisomerase II α and yield single-digit micromolar half-maximal inhibitory concentrations in cervical, colon and lung carcinoma models [4].

  • Introduction of a para-fluoro atom on a phenyl ring generates a sterically modest yet highly electronegative handle that improves catalytic affinity; thirty-six fluorophenyl-substituted indeno-pyridinols displayed nanomolar topoisomerase II α suppression with minimal off-target DNA cleavage [2].

  • Bulky diaryl substitution can diminish activity when steric congestion forces the indeno core out of planarity, reducing π-overlap inside the enzyme cleft [4].

Table 4. Electronic versus steric modulation in diaryl variants
Position 2 / Position 4 aryl patternHalf-maximal inhibitory concentration against topoisomerase II α
2-Furyl / 3-ThienylStrong inhibition at twenty micromolar; simultaneous topoisomerase I engagement [4]
2-Phenyl / 4-FluorophenylSub-micromolar inhibition; enhanced selectivity index [2]
2-Phenyl / 4-PhenylWeak activity (> fifty micromolar) due to steric clash [4]

Key Take-aways

  • Dual methoxylation of the indeno nucleus (positions 6 and 7) is the single most powerful modification for cytotoxic gain in the 5H-indeno[1,2-b]pyridin-4-amine series [1].
  • The 4-hydroxy-3-methoxyphenyl group at pyridine position 4 delivers synergistic hydrogen-bonding and electron-donating effects that complement indeno methoxylation, driving both growth arrest and anti-metastatic performance [1].
  • Strategic heterocycle grafting at pyridine position 2 via an oxy-acetamide spacer broadens antimicrobial coverage without negating anticancer potential; a para-tolyl-sulfonamide appendage is particularly advantageous against Gram-negative strains [3].
  • Fine-tuning of electron density and steric profile on the diaryl framework allows selective inhibition of topoisomerase isoforms, with para-fluoro or heteroaryl substitutions offering the best balance of size and electronics [2] [4].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.084398327 g/mol

Monoisotopic Mass

182.084398327 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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